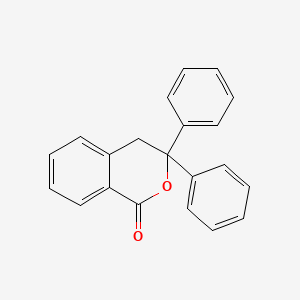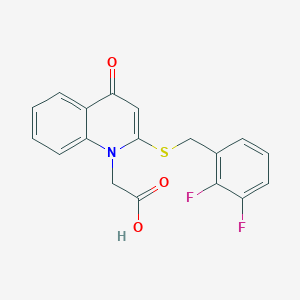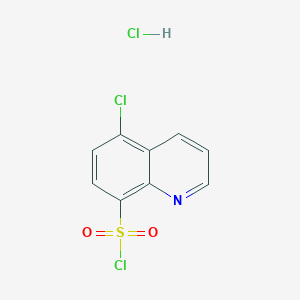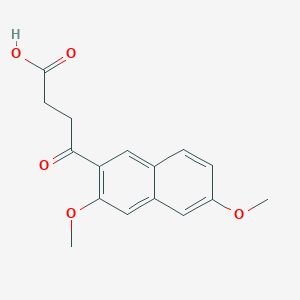
7-(Bromomethyl)-4-(furan-3-YL)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Bromomethyl)-4-(furan-3-YL)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a bromomethyl group at the 7th position and a furan ring at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Bromomethyl)-4-(furan-3-YL)quinoline typically involves the bromination of a quinoline derivative followed by the introduction of a furan ring. One common method includes:
Step 1: Bromination of 4-(furan-3-YL)quinoline using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions.
Step 2: Purification of the product through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of automated synthesis equipment.
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The furan ring can be oxidized under specific conditions to form furan-3-carboxylic acid derivatives.
Reduction Reactions: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products:
Substitution Products: Azido, thio, or amino derivatives of the original compound.
Oxidation Products: Furan-3-carboxylic acid derivatives.
Reduction Products: Tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
7-(Brommethyl)-4-(furan-3-YL)chinolin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese komplexerer heterozyklischer Verbindungen verwendet.
Biologie: Untersucht auf sein Potenzial als bioaktives Molekül mit antimikrobiellen oder krebshemmenden Eigenschaften.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Eingesetzt bei der Entwicklung neuartiger Materialien mit spezifischen elektronischen oder photophysikalischen Eigenschaften.
5. Wirkmechanismus
Der Wirkmechanismus von 7-(Brommethyl)-4-(furan-3-YL)chinolin hängt von seiner spezifischen Anwendung ab. Beispielsweise:
Antimikrobielle Aktivität: Es kann mit bakterieller DNA oder Enzymen interagieren und essentielle biologische Prozesse stören.
Krebshemmende Aktivität: Es könnte spezifische Signalwege oder Enzyme hemmen, die an der Proliferation von Krebszellen beteiligt sind.
Ähnliche Verbindungen:
4-(Furan-3-YL)chinolin: Fehlt die Brommethylgruppe, wodurch es in Substitutionsreaktionen weniger reaktiv ist.
7-Methyl-4-(furan-3-YL)chinolin:
Einzigartigkeit: 7-(Brommethyl)-4-(furan-3-YL)chinolin ist aufgrund des Vorhandenseins sowohl der Brommethylgruppe als auch des Furanrings einzigartig, was eine unterschiedliche chemische Reaktivität und ein Potenzial für vielfältige Anwendungen in Forschung und Industrie verleiht.
Wirkmechanismus
The mechanism of action of 7-(Bromomethyl)-4-(furan-3-YL)quinoline depends on its specific application. For instance:
Antimicrobial Activity: It may interact with bacterial DNA or enzymes, disrupting essential biological processes.
Anticancer Activity: It could inhibit specific signaling pathways or enzymes involved in cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
4-(Furan-3-YL)quinoline: Lacks the bromomethyl group, making it less reactive in substitution reactions.
7-Methyl-4-(furan-3-YL)quinoline:
Uniqueness: 7-(Bromomethyl)-4-(furan-3-YL)quinoline is unique due to the presence of both the bromomethyl group and the furan ring, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C14H10BrNO |
|---|---|
Molekulargewicht |
288.14 g/mol |
IUPAC-Name |
7-(bromomethyl)-4-(furan-3-yl)quinoline |
InChI |
InChI=1S/C14H10BrNO/c15-8-10-1-2-13-12(11-4-6-17-9-11)3-5-16-14(13)7-10/h1-7,9H,8H2 |
InChI-Schlüssel |
ASFFIJODLGSLPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2C=C1CBr)C3=COC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-((tert-butoxycarbonyl)(4-chlorobenzyl)amino)-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11836233.png)

![Carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester](/img/structure/B11836245.png)
![N,N-diethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide](/img/structure/B11836254.png)
![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylazetidin-2-one](/img/structure/B11836262.png)

